(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione
Overview
Description
®-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its unique structure, which includes a hydroxyl group, a methyl group, and a tetrahydrobenz[a]anthracene core. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydrobenz[a]anthracene core, followed by functionalization to introduce the hydroxyl and methyl groups. Key steps may include:
Cyclization reactions: to form the polycyclic core.
Hydroxylation: using reagents such as hydrogen peroxide or osmium tetroxide.
Methylation: using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency. Purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation products: Ketones, aldehydes.
Reduction products: Dihydrobenz[a]anthracene derivatives.
Substitution products: Halogenated, nitrated, or sulfonated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a bioactive molecule with anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in oncology and infectious diseases.
Industry:
- Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism by which ®-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione exerts its effects is often related to its interaction with biological macromolecules. It can bind to DNA, proteins, and enzymes, affecting their function. The hydroxyl group plays a crucial role in these interactions, often forming hydrogen bonds or participating in redox reactions. The compound’s polycyclic structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Comparison with Similar Compounds
8-Hydroxy-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione: Lacks the methyl group, which may affect its reactivity and biological activity.
3-Methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione: Lacks the hydroxyl group, impacting its ability to form hydrogen bonds and its solubility.
Benz[a]anthracene derivatives: Various substitutions on the benz[a]anthracene core can lead to different chemical and biological properties.
Uniqueness: ®-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione is unique due to the specific combination of its hydroxyl and methyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3R)-8-hydroxy-3-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-10-5-7-12-11(9-10)6-8-14-16(12)18(21)13-3-2-4-15(20)17(13)19(14)22/h2-4,6,8,10,20H,5,7,9H2,1H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHDQJGXSHLDCP-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC2=C(C1)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459572 | |
Record name | AG-G-59753 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681001-30-9 | |
Record name | AG-G-59753 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.